2,3-Difluoro-5-nitrobenzyl chloride
CAS No.: 1805063-70-0
VCID: VC2727573
Molecular Formula: C7H4ClF2NO2
Molecular Weight: 207.56 g/mol
* For research use only. Not for human or veterinary use.

Description |
2,3-Difluoro-5-nitrobenzyl chloride is an organic compound with the molecular formula CHClFNO. It is a derivative of benzyl chloride, featuring two fluorine atoms at the 2 and 3 positions of the benzene ring and a nitro group at the 5 position. This unique structure imparts specific chemical properties that are valuable in various scientific applications, particularly in organic synthesis and medicinal chemistry. Synthesis of 2,3-Difluoro-5-nitrobenzyl chlorideThe synthesis of 2,3-difluoro-5-nitrobenzyl chloride typically involves two main steps, starting from 2,3-difluoro-5-nitrobenzene. The process includes chloromethylation reactions that transform the nitro-substituted aromatic compound into its corresponding benzyl chloride derivative. The reaction conditions must be carefully controlled to ensure high yields and purity of the final product. ApplicationsThis compound finds applications across various fields, including organic synthesis and medicinal chemistry. Its unique structure and reactivity make it an interesting candidate for developing new chemical entities with potential biological activities. Analytical TechniquesRelevant analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry are often employed for the characterization and purity assessment of 2,3-difluoro-5-nitrobenzyl chloride. These methods provide detailed insights into the compound's molecular structure and composition. Research Findings and Future DirectionsResearch on 2,3-difluoro-5-nitrobenzyl chloride highlights its potential in organic synthesis and medicinal chemistry. Future studies may focus on exploring its applications in drug development and other biological applications, leveraging its unique chemical properties to design novel compounds with specific biological activities. |
---|---|
CAS No. | 1805063-70-0 |
Product Name | 2,3-Difluoro-5-nitrobenzyl chloride |
Molecular Formula | C7H4ClF2NO2 |
Molecular Weight | 207.56 g/mol |
IUPAC Name | 1-(chloromethyl)-2,3-difluoro-5-nitrobenzene |
Standard InChI | InChI=1S/C7H4ClF2NO2/c8-3-4-1-5(11(12)13)2-6(9)7(4)10/h1-2H,3H2 |
Standard InChIKey | VZAPDLKEKQCFPA-UHFFFAOYSA-N |
SMILES | C1=C(C=C(C(=C1CCl)F)F)[N+](=O)[O-] |
Canonical SMILES | C1=C(C=C(C(=C1CCl)F)F)[N+](=O)[O-] |
PubChem Compound | 72183319 |
Last Modified | Aug 16 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume